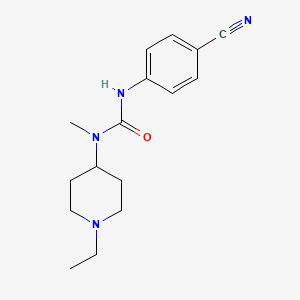
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, also known as CEPMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea is not fully understood. However, it has been suggested that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may exert its pharmacological effects by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and proliferation. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. Furthermore, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been found to have antioxidant properties and can protect cells from oxidative stress. In animal models, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to improve cognitive function and memory, reduce inflammation, and prevent neuronal damage.
実験室実験の利点と制限
One of the main advantages of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea for lab experiments is its high purity and good yields. This makes it easier to obtain consistent and reproducible results. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to be stable under various conditions, making it suitable for long-term storage and use in experiments. However, one limitation of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea is its relatively high cost compared to other compounds used in scientific research.
将来の方向性
There are several future directions for research on 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea. One area of interest is the development of novel derivatives of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea and to identify its molecular targets. Furthermore, clinical trials are needed to evaluate the safety and efficacy of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea in humans for the treatment of cancer and neurological disorders.
合成法
The synthesis of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea involves the reaction of 4-cyanophenyl isocyanate with 1-ethyl-4-piperidone, followed by the addition of methylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been reported to yield high purity and good yields of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea.
科学的研究の応用
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Several studies have demonstrated that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(4-cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-20-10-8-15(9-11-20)19(2)16(21)18-14-6-4-13(12-17)5-7-14/h4-7,15H,3,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJDWXQNCASVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)







![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)
